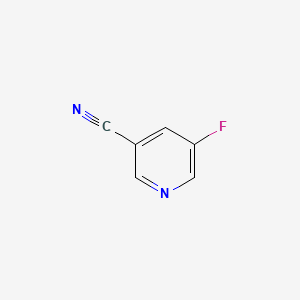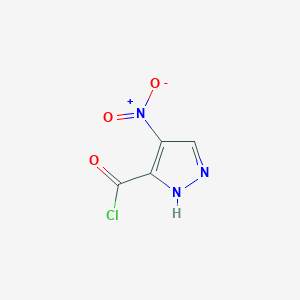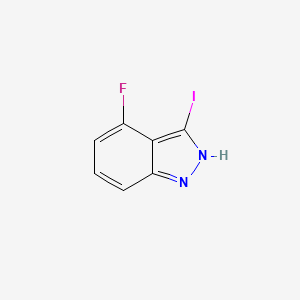
1-(异丙磺酰基)哌嗪
描述
1-(Isopropylsulfonyl)piperazine is a member of the class of sulfonylpiperazines . It is a compound with the molecular formula C7H16N2O2S . The CAS number for this compound is 534615-34-4 .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(Isopropylsulfonyl)piperazine, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis
The molecular structure of 1-(Isopropylsulfonyl)piperazine is characterized by a six-membered ring containing two nitrogen atoms . The molecular weight of this compound is 192.279 Da .Chemical Reactions Analysis
Piperazine compounds, including 1-(Isopropylsulfonyl)piperazine, have been found to exert mixed effects at monoamine transporters . They are also involved in various chemical reactions, including colorimetric and spectrophotometric methods .Physical And Chemical Properties Analysis
1-(Isopropylsulfonyl)piperazine is a solid compound . It has a molecular weight of 192.279 Da and a molecular formula of C7H16N2O2S .科学研究应用
哌嗪衍生物在癌症研究中的应用
哌嗪衍生物在癌症研究中已显示出显著的潜力。一项针对从巴勒斯坦马蹄莲中分离出的新型烷基化哌嗪的研究表明,它对体外培养的肿瘤细胞系具有显着的细胞毒性(El-Desouky, Ryu, & Kim, 2007)。此外,设计了一系列新型1-苯甲基-磺酰基-哌嗪衍生物,并显示出对MDA-MB-231乳腺癌细胞增殖的抑制活性(Kumar et al., 2007)。
哌嗪类似物在治疗和诊断中的应用
哌嗪类似物因其在治疗和诊断中的应用而受到探索,特别是在肿瘤学中。一项研究专注于设计PB28(一种σ受体配体)的新型类似物,降低脂溶性,以用于正电子发射断层扫描放射性示踪剂(Abate et al., 2011)。
哌嗪衍生物的抗糖尿病活性
在糖尿病研究中,哌嗪衍生物已被确定为新的抗糖尿病化合物。一种名为PMS 812的化合物在大鼠糖尿病模型中显示出有效的抗糖尿病作用,其作用机制是增加胰岛素分泌(Le Bihan et al., 1999)。
中枢药理活性
哌嗪衍生物因其中枢药理活性而受到研究,包括作为抗精神病药、抗抑郁药和抗焦虑药的应用(Brito et al., 2018)。
哌嗪衍生物在药物设计中的应用
哌嗪骨架的多功能性在药物设计中得到了强调,其应用范围从CNS药剂到抗癌药、心脏保护剂等等(Rathi et al., 2016)。
在各种治疗领域的探索
哌嗪衍生物因其在各种治疗领域的应用而受到探索,例如抗菌剂和抗真菌剂(Patil et al., 2019)。
作用机制
Target of Action
It’s structurally related to piperazine, which is known to act as a gaba receptor agonist
Mode of Action
Piperazine, a structurally related compound, is known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It’s possible that 1-(Isopropylsulfonyl)piperazine may have a similar mode of action, but this needs to be confirmed by further studies.
未来方向
Recent research has focused on the development of novel sulfonyl piperazine antibiotics targeting the lipid A biosynthetic enzyme LpxH in Gram-negative bacteria . Additionally, there has been interest in expanding the structural diversity of piperazines, with recent advances in the C–H functionalization of the carbon atoms of the piperazine ring .
生化分析
Biochemical Properties
1-(Isopropylsulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, which are crucial for neurotransmission. The binding of 1-(Isopropylsulfonyl)piperazine to these receptors can modulate their activity, leading to changes in cellular signaling pathways . Additionally, this compound may inhibit certain enzymes, such as acetylcholinesterase, thereby affecting neurotransmitter levels and synaptic transmission .
Cellular Effects
The effects of 1-(Isopropylsulfonyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-(Isopropylsulfonyl)piperazine has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 1-(Isopropylsulfonyl)piperazine exerts its effects through several mechanisms. It binds to GABA receptors, leading to hyperpolarization of nerve endings and subsequent inhibition of neurotransmission . Additionally, it can inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and prolonged neurotransmission . These interactions highlight the compound’s potential as a modulator of neural activity and a candidate for therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Isopropylsulfonyl)piperazine in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to its breakdown, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that 1-(Isopropylsulfonyl)piperazine can maintain its biological activity over extended periods, making it a reliable tool for research applications.
Dosage Effects in Animal Models
The effects of 1-(Isopropylsulfonyl)piperazine vary with different dosages in animal models. At low doses, it has been observed to modulate neurotransmission without causing significant adverse effects . At higher doses, it can induce neurotoxic symptoms, such as convulsions and tremors, due to excessive inhibition of acetylcholinesterase . These findings underscore the importance of dose optimization in therapeutic applications to minimize potential toxicity.
Metabolic Pathways
1-(Isopropylsulfonyl)piperazine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its breakdown into inactive metabolites. These metabolic processes ensure the compound’s clearance from the body and prevent its accumulation to toxic levels.
Transport and Distribution
The transport and distribution of 1-(Isopropylsulfonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, it is distributed throughout the body, with a preference for neural tissues due to its affinity for GABA receptors . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively.
Subcellular Localization
1-(Isopropylsulfonyl)piperazine is localized primarily in the cytoplasm and mitochondria of cells. Its subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . Within the mitochondria, it can interact with mitochondrial proteins, affecting cellular respiration and energy production. This localization is crucial for its role in modulating cellular metabolism and inducing apoptosis in cancer cells.
属性
IUPAC Name |
1-propan-2-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXAFSYDJOFYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626489 | |
| Record name | 1-(Propane-2-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534615-34-4 | |
| Record name | 1-(Propane-2-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)






![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)




![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)
